molecular formula C9H12OS B1450008 1-(2,5-Dimethylthiophen-3-yl)propan-1-one CAS No. 32427-84-2

1-(2,5-Dimethylthiophen-3-yl)propan-1-one

Cat. No. B1450008
CAS RN: 32427-84-2
M. Wt: 168.26 g/mol
InChI Key: FFXXALUAXRWQPV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylthiophen-3-yl)propan-1-one is a chemical compound with the formula C9H12OS . It is used for research purposes .


Physical And Chemical Properties Analysis

1-(2,5-Dimethylthiophen-3-yl)propan-1-one has a molecular weight of 168.26 . The boiling point and other physical properties are not specified .

Scientific Research Applications

Anti-inflammatory Applications

Thiophene derivatives, including compounds like 1-(2,5-Dimethylthiophen-3-yl)propan-1-one, have been identified as potent anti-inflammatory agents. They are used to develop medications that can reduce inflammation in the body, which is beneficial for treating conditions such as arthritis, asthma, and allergic reactions .

Neuroprotective Effects in Alzheimer’s Disease

Some thiophene compounds act as serotonin antagonists and have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. By modulating neurotransmitter activity, these compounds can potentially protect neuronal health and slow the progression of Alzheimer’s disease .

Antimicrobial and Antifungal Properties

The thiophene nucleus is known to impart significant antimicrobial and antifungal characteristics to its derivatives. This makes them valuable in the development of new antibiotics and antifungal drugs, especially in an era where resistance to existing drugs is a growing concern .

Antioxidant Activity

Compounds containing the thiophene nucleus exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress. This application is particularly relevant in the prevention of diseases caused by free radicals, including certain types of cancer .

Kinase Inhibition for Cancer Therapy

Thiophene derivatives have been studied for their ability to inhibit kinases, enzymes that play a critical role in cell signaling. Kinase inhibitors are an important class of drugs in the treatment of cancer, as they can prevent the proliferation of cancer cells .

Estrogen Receptor Modulation

Certain thiophene compounds are known to interact with estrogen receptors, which can be leveraged in hormone therapy for conditions like breast cancer. These compounds can either mimic or block the action of estrogen, depending on the therapeutic need .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also explored for their applications in material science. Their unique properties make them suitable for use in the development of organic semiconductors, conductive polymers, and photochromic materials .

Anti-tubercular Activity

Related thiophene compounds have been studied for their potential in treating drug-resistant tuberculosis. This highlights the versatility of the thiophene nucleus in contributing to the fight against challenging infectious diseases .

Safety and Hazards

Specific safety and hazard information for 1-(2,5-Dimethylthiophen-3-yl)propan-1-one is not available .

properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-4-9(10)8-5-6(2)11-7(8)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXXALUAXRWQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(SC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650857
Record name 1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylthiophen-3-yl)propan-1-one

CAS RN

32427-84-2
Record name 1-(2,5-Dimethyl-3-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32427-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features and optical properties of DMTP?

A1: DMTP is an organic compound with the molecular formula C15H14Cl2OS []. Key structural features include a dimethylthiophene ring and a dichlorophenyl group linked by a propanone bridge. FTIR spectroscopy confirmed the presence of these functional groups []. The material exhibits good optical transparency within the visible and near-infrared spectrum, specifically between 400-1100 nm []. This property is crucial for its potential use in photonic applications.

Q2: How does the crystal structure of DMTP relate to its observed photonic properties?

A2: Single crystal X-ray diffraction analysis revealed that DMTP crystallizes in a monoclinic system with a centrosymmetric space group of P21/c []. This specific crystal structure contributes to the material's observed optical limiting properties, as demonstrated by Z-scan studies. The reverse saturable absorption phenomena observed suggest that DMTP's ability to modulate light transmission is influenced by its crystal packing and intermolecular interactions [].

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